Ethyl 2-(5-(benzyloxy)-6-chloropyridin-2-YL)acetate
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Overview
Description
Ethyl 2-(5-(benzyloxy)-6-chloropyridin-2-YL)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group, a chloropyridinyl moiety, and an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-(benzyloxy)-6-chloropyridin-2-YL)acetate typically involves the esterification of 2-(5-(benzyloxy)-6-chloropyridin-2-YL)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloropyridinyl moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-(benzyloxy)-6-chloropyridin-2-YL)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(benzyloxy)-6-chloropyridin-2-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chloropyridinyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-(benzyloxy)acetate: Similar structure but lacks the chloropyridinyl moiety.
Ethyl 2-(2-chloropyridin-3-yl)acetate: Similar structure but lacks the benzyloxy group.
Uniqueness: Ethyl 2-(5-(benzyloxy)-6-chloropyridin-2-YL)acetate is unique due to the presence of both the benzyloxy and chloropyridinyl groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H16ClNO3 |
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Molecular Weight |
305.75 g/mol |
IUPAC Name |
ethyl 2-(6-chloro-5-phenylmethoxypyridin-2-yl)acetate |
InChI |
InChI=1S/C16H16ClNO3/c1-2-20-15(19)10-13-8-9-14(16(17)18-13)21-11-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3 |
InChI Key |
CRYFDFZYEPROPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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